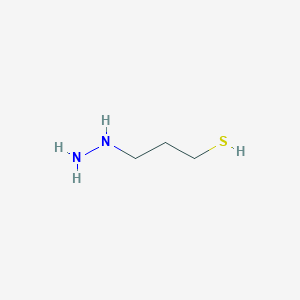

3-Hydrazinylpropane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H10N2S |

|---|---|

Molecular Weight |

106.19 g/mol |

IUPAC Name |

3-hydrazinylpropane-1-thiol |

InChI |

InChI=1S/C3H10N2S/c4-5-2-1-3-6/h5-6H,1-4H2 |

InChI Key |

DAFSKBWCKWEZGY-UHFFFAOYSA-N |

Canonical SMILES |

C(CNN)CS |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazinylpropane 1 Thiol and Analogous Structures

Direct Synthesis Approaches to 3-Hydrazinylpropane-1-thiol

Direct synthetic methods aim to construct the this compound backbone in a single or a few straightforward steps, often by reacting precursors that already contain the essential hydrazine (B178648) and thiol functionalities or their latent equivalents.

Nucleophilic Substitution Reactions Utilizing Hydrazine and Thiol Precursors

A primary and intuitive approach to the synthesis of this compound involves the nucleophilic substitution of a suitable propane (B168953) derivative bearing a leaving group with a hydrazine nucleophile. In this strategy, the thiol group is typically protected to prevent its interference with the substitution reaction.

A plausible synthetic route would commence with a 3-halopropanethiol, such as 3-chloropropane-1-thiol or 3-bromopropane-1-thiol. To avert the undesired reaction of the thiol group, it must be protected with a suitable protecting group, for instance, a trityl (Tr) or an acetyl (Ac) group. The resulting S-protected 3-halopropane can then be reacted with an excess of hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or isopropanol. The hydrazine, acting as a nucleophile, displaces the halide to form the S-protected this compound. The final step involves the deprotection of the thiol group under acidic conditions to yield the target compound.

| Starting Material | Reagents | Intermediate | Final Product | Plausible Yield |

| 3-Bromopropane-1-thiol | 1. Trityl chloride, Et3N2. Hydrazine hydrate3. TFA, TIS | S-Trityl-3-bromopropane | This compound | Moderate to Good |

| 3-Chloropropane-1-thiol | 1. Acetyl chloride, Pyridine2. Hydrazine hydrate3. HCl (aq) | S-Acetyl-3-chloropropane | This compound | Moderate |

This table presents plausible reaction schemes based on general organic synthesis principles.

Functionalization of Propane-1-thiol Derivatives with Hydrazine Moieties

An alternative direct approach involves the functionalization of a propane-1-thiol derivative that already contains a suitable functional group for conversion into a hydrazine moiety. For instance, 3-mercaptopropan-1-ol can serve as a starting material. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

The resulting 3-(tosyloxy)propane-1-thiol or 3-(mesyloxy)propane-1-thiol, with the thiol group appropriately protected, can then undergo nucleophilic substitution with hydrazine to introduce the hydrazinyl group. Subsequent deprotection of the thiol group would afford this compound.

| Starting Material | Reagents | Intermediate | Final Product | Plausible Yield |

| 3-Mercaptopropan-1-ol | 1. TsCl, Pyridine2. S-protection3. Hydrazine hydrate4. Deprotection | S-Protected 3-(tosyloxy)propane-1-thiol | This compound | Moderate |

| 3-Mercaptopropionic acid | 1. Reduction (e.g., LiAlH4)2. Mesylation3. S-protection4. Hydrazine hydrate5. Deprotection | S-Protected 3-(mesyloxy)propane-1-thiol | This compound | Moderate |

This table outlines a conceptual synthetic pathway.

Hydrothiolation Reactions for Thiol Group Introduction

Hydrothiolation, specifically the anti-Markovnikov addition of a thiol to an alkene, presents another viable route for the synthesis of this compound. This approach would typically involve the use of an allyl hydrazine derivative as the starting material.

The reaction can be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. In this process, a thiol, such as thioacetic acid, is added across the double bond of the allyl hydrazine. The use of thioacetic acid would result in an S-acetyl protected thiol, which can then be deprotected under acidic or basic conditions to yield the final product. To prevent side reactions with the hydrazine moiety, it may be necessary to use a protected form of allyl hydrazine.

| Alkene | Thiol Source | Initiator/Catalyst | Intermediate | Final Product |

| Allyl hydrazine (protected) | Thioacetic acid | AIBN or UV light | S-Acetyl-3-(protected hydrazinyl)propane-1-thiol | This compound |

| N-Boc-allylhydrazine | Hydrogen sulfide (B99878) | Radical initiator | N-Boc-3-hydrazinylpropane-1-thiol | This compound |

This table illustrates a potential application of the hydrothiolation reaction.

Indirect Synthetic Pathways and Multistep Strategies

Indirect methods involve the sequential formation of the thiol and hydrazine functionalities. These multistep strategies often provide greater control over the synthesis and may be advantageous when direct approaches are not feasible or lead to low yields.

Utilization of Thiourea (B124793) in Thiol Synthesis and Subsequent Hydrazine Introduction

A well-established and widely used method for the synthesis of thiols from alkyl halides proceeds through the formation of an isothiouronium salt using thiourea. wikipedia.orgnih.govorganic-chemistry.org This method can be adapted for the synthesis of this compound.

The synthesis would commence with a 3-halopropanol, such as 3-bromopropanol. Reaction with thiourea in a suitable solvent like ethanol would yield the corresponding S-(3-hydroxypropyl)isothiouronium bromide. This salt can then be hydrolyzed under basic conditions (e.g., with sodium hydroxide) to afford 3-mercaptopropan-1-ol. Subsequently, the hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and then displaced by hydrazine, as described in section 2.1.2.

| Starting Halide | Reagents | Key Intermediates | Final Product |

| 3-Bromopropanol | 1. Thiourea2. NaOH (aq)3. TsCl, Pyridine4. Hydrazine hydrate | S-(3-hydroxypropyl)isothiouronium bromide; 3-Mercaptopropan-1-ol; 3-(Tosyloxy)propane-1-thiol | This compound |

| 1,3-Dibromopropane | 1. Thiourea (1 eq.)2. NaOH (aq)3. Hydrazine hydrate | 3-Bromopropane-1-thiol | This compound |

This table details a classic and reliable multistep synthesis for thiols, adapted for the target molecule.

Reductive Dealkylation Strategies for Thiol Group Formation

Reductive dealkylation provides another avenue for the formation of the thiol group. This strategy typically involves the cleavage of a thioether bond. In the context of synthesizing this compound, a precursor containing a thioether and a hydrazine (or a protected hydrazine) moiety would be required.

For instance, a 3-(alkylthio)propanal could be synthesized and then subjected to reductive amination with hydrazine. Reductive amination involves the reaction of the aldehyde with hydrazine to form a hydrazone, which is then reduced in situ to the corresponding hydrazine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The final step would involve the reductive cleavage of the thioether to unveil the thiol group. This can be achieved using reducing agents such as sodium in liquid ammonia.

| Precursor | Reaction Sequence | Key Intermediates | Final Product |

| 3-(Benzylthio)propanal | 1. Hydrazine hydrate2. NaBH3CN3. Na/NH3 (l) | 1-(3-(Benzylthio)propyl)hydrazine | This compound |

| 3-(Methylthio)propan-1-amine | 1. Diazotization and reduction or other methods to form hydrazine2. Reductive cleavage of thioether | 1-(3-(Methylthio)propyl)hydrazine | This compound |

This table outlines a conceptual approach using reductive dealkylation.

Derivatization of Pre-formed Hydrazine Compounds with Thiol Functionality

The synthesis of this compound can be strategically approached by reacting a suitable three-carbon electrophile, bearing a thiol or a protected thiol group, with hydrazine. This method leverages the strong nucleophilicity of hydrazine to form the C-N bond. researchgate.net

A primary route involves the nucleophilic substitution of a halo-precursor, such as 3-chloropropane-1-thiol or 3-bromopropane-1-thiol, with hydrazine hydrate. Hydrazine, acting as the nucleophile, displaces the halide to form the target compound. However, a significant challenge in this direct approach is the potential for side reactions. The thiol group is also nucleophilic and can react with the alkyl halide, leading to the formation of sulfide byproducts. Furthermore, the newly formed this compound can react with another molecule of the alkyl halide at either the hydrazine or the thiol moiety.

To circumvent these issues, a more controlled synthesis employs a protected thiol. The thiol group is temporarily masked with a protecting group to prevent its reaction during the introduction of the hydrazine group. Common thiol protecting groups that could be utilized include the trityl (Trt) or acetyl (Ac) groups.

The general synthetic scheme would proceed as follows:

Protection: A commercially available starting material, such as 3-chloropropan-1-ol, is first converted to its corresponding thiol, which is then protected. Alternatively, a protected thiol, like S-(3-chloropropyl) ethanethioate, can be used as the starting material.

Hydrazinolysis: The protected 3-halopropanethiol is then reacted with an excess of hydrazine hydrate. The excess hydrazine helps to minimize dialkylation of the hydrazine. This reaction is a standard SN2 alkylation of hydrazine. organic-chemistry.org

Deprotection: The final step involves the removal of the thiol protecting group to yield the free this compound. For example, an acetyl group can be removed under basic or acidic conditions.

This protecting group strategy ensures a cleaner reaction with a higher yield of the desired product.

| Step | Reactant | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 3-Chloropropyl acetate (B1210297) | Lawesson's reagent or P4S10 | S-(3-chloropropyl) ethanethioate | Thionation |

| 2 | S-(3-chloropropyl) ethanethioate | Hydrazine hydrate (excess) | S-(3-hydrazinylpropyl) ethanethioate | Nucleophilic Substitution (SN2) |

| 3 | S-(3-hydrazinylpropyl) ethanethioate | Aqueous HCl or NaOH | This compound | Hydrolysis (Deprotection) |

Emerging Synthetic Methodologies for Hybrid Thiol-Hydrazine Compounds

Recent advancements in organic synthesis and bioconjugation have led to the development of more sophisticated methods for creating molecules with both thiol and hydrazine functionalities. These emerging methodologies are often geared towards the synthesis of heterobifunctional linkers for applications in medicine and materials science.

One significant area of development is the synthesis of linkers that contain a hydrazine (or a derivative like a hydrazide or hydrazone) at one end and a thiol-reactive group, such as a maleimide (B117702), at the other. These reagents are designed for selectively coupling two different molecules, for instance, a protein (via its thiol groups on cysteine residues) and a molecule with a carbonyl group (aldehyde or ketone) that can react with the hydrazine moiety to form a stable hydrazone.

The synthesis of such linkers involves multi-step procedures. For example, a maleimide can be introduced onto a molecule that also contains a protected hydrazine. Subsequent deprotection of the hydrazine yields the desired bifunctional linker.

Furthermore, modern catalytic systems are being developed to facilitate the formation of N-N bonds and the alkylation of hydrazines under milder conditions with greater control and functional group tolerance. nih.gov These methods, which may involve transition metal catalysis, offer new avenues for the synthesis of complex hydrazine-containing molecules, including those with thiol groups. While not yet widely applied to simple molecules like this compound, these techniques represent the forefront of research in this area and could be adapted for such syntheses in the future.

Another emerging strategy is the use of "click chemistry" and other bioorthogonal reactions. In this approach, a molecule containing a thiol and an alkyne, for instance, could be synthesized and then "clicked" onto another molecule containing a hydrazine and an azide, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modular approach allows for the rapid assembly of complex hybrid structures.

| Methodology | Description | Key Functional Groups | Application |

| Heterobifunctional Linkers | Synthesis of molecules with two different reactive ends. | Hydrazide/Hydrazone and Maleimide/Thiol | Bioconjugation, drug delivery |

| Catalytic C-N Coupling | Use of transition metal catalysts for the formation of bonds to nitrogen. | Hydrazine derivatives, alkyl or aryl halides | Pharmaceutical synthesis |

| Click Chemistry | Modular assembly of molecules using highly efficient and specific reactions. | Azides, Alkynes, Thiols | Materials science, drug discovery |

Chemical Reactivity and Transformation Mechanisms of 3 Hydrazinylpropane 1 Thiol

Reactions Involving the Thiol (-SH) Moiety

The thiol group is the more acidic and softer nucleophilic center of the molecule, dictating its participation in a variety of coupling, addition, and substitution reactions.

One of the most characteristic reactions of thiols is their oxidation to form disulfides. This oxidative coupling involves the formation of a sulfur-sulfur bond between two thiol molecules, releasing two protons and two electrons. In the case of 3-Hydrazinylpropane-1-thiol, this reaction yields the corresponding symmetrical disulfide, 3,3'-(disulfanediyl)bis(propane-1-hydrazine).

The transformation can be achieved using a wide array of oxidizing agents under various conditions. biolmolchem.comorganic-chemistry.org Mild oxidants are often preferred to prevent over-oxidation to sulfonic acids. biolmolchem.com The process can proceed through a radical pathway, involving the coupling of two thiyl radicals (RS•), or through ionic mechanisms like thiol-disulfide exchange. nih.govnih.gov The direct dehydrogenation of thiols to disulfides is an atom-economical approach, often yielding only H₂ as a byproduct. nih.gov Common oxidizing systems include molecular oxygen, often catalyzed by metal complexes or organocatalysts, hydrogen peroxide, and dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. biolmolchem.comrsc.orgtubitak.gov.tr Iodine in a suitable solvent like wet acetonitrile (B52724) is also a highly efficient reagent for this transformation, leading to excellent yields at room temperature. researchgate.net

| Oxidizing Agent | Typical Conditions | Key Features |

|---|---|---|

| Molecular Oxygen (O₂) | Catalyst (e.g., metal complexes, organocatalysts) | Green and sustainable; catalyst choice is crucial for efficiency. rsc.org |

| Hydrogen Peroxide (H₂O₂) | Catalyst (e.g., iodide ion) or biomimetic systems. tubitak.gov.trresearchgate.net | Clean oxidant with water as the only byproduct. |

| Iodine (I₂) | Aqueous or organic solvent (e.g., wet acetonitrile). researchgate.net | Fast, high-yielding, and occurs at room temperature. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Acidic conditions (e.g., in the presence of HI). biolmolchem.com | Effective for a wide range of aromatic and aliphatic thiols. biolmolchem.com |

Upon deprotonation with a base, the thiol group of this compound forms a potent thiolate anion (RS⁻). This thiolate is a soft and strong nucleophile that readily participates in substitution and ring-opening reactions.

In reactions with alkyl halides, the thiolate acts as a nucleophile in a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The thiolate attacks the electrophilic carbon atom bearing the halide, displacing the leaving group to form a thioether. This reaction is a fundamental method for carbon-sulfur bond formation.

With epoxides, the thiolate attacks one of the electrophilic carbon atoms of the epoxide ring. This results in a regioselective ring-opening to produce a β-hydroxy thioether. In base-catalyzed reactions, the nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide ring. researchgate.net

| Electrophile | Reaction Type | General Product |

|---|---|---|

| Alkyl Halide (R'-X) | Sₙ2 Substitution | Thioether (R-S-R') |

| Epoxide | Nucleophilic Ring-Opening | β-Hydroxy Thioether |

The thiol-ene reaction is a powerful and efficient method for forming thioether linkages, recognized as a form of "click chemistry" due to its high yields, rapid rates, mild reaction conditions, and high functional group tolerance. cisco.comnih.govwikipedia.org The reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene').

The most common mechanism is a free-radical addition, which can be initiated by UV light or a radical initiator. wikipedia.org The process proceeds via a step-growth mechanism:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the alkene at the less substituted carbon, following anti-Markovnikov regioselectivity, to form a more stable carbon-centered radical intermediate. wikipedia.orgacsgcipr.orgresearchgate.net

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org

This reaction is highly versatile and has been widely used in polymer synthesis and surface modification. nih.govsemanticscholar.org The intramolecular version of the thiol-ene reaction provides an efficient pathway for the synthesis of sulfur-containing heterocycles. mdpi.com

Analogous to the thiol-ene reaction, the thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol to a carbon-carbon triple bond (an alkyne). wikipedia.orglscollege.ac.in This reaction is also considered a click reaction and can proceed through either a radical or a metal-catalyzed pathway. researchgate.netnih.gov

The radical-mediated thiol-yne reaction mechanism is similar to its thiol-ene counterpart. nih.gov A key feature is that each alkyne group can potentially react with two thiol molecules. nih.gov The first addition of a thiyl radical yields a vinyl sulfide (B99878) intermediate. lscollege.ac.in This intermediate contains a double bond that can then undergo a second thiol-ene type addition with another thiol equivalent, leading to the formation of a 1,2-dithioether or a 1,1-dithioacetal, depending on the conditions and substrates. wikipedia.org The radical addition typically proceeds with anti-Markovnikov regioselectivity. wikipedia.orglscollege.ac.in Metal catalysts, such as those based on rhodium or copper, can also promote alkyne hydrothiolation, often with high regioselectivity. nih.govorganic-chemistry.org

| Reaction | Unsaturated Partner | Stoichiometry (Thiol:Unsaturated) | Initial Product |

|---|---|---|---|

| Thiol-Ene | Alkene (C=C) | 1:1 | Thioether |

| Thiol-Yne | Alkyne (C≡C) | Up to 2:1 | Vinyl Sulfide (1st addition), Dithioether (2nd addition) |

Thioesters are important intermediates in organic synthesis and biochemistry. wikipedia.orgnih.gov this compound can be converted to the corresponding thioester through reaction with a carboxylic acid or its derivatives. The direct condensation of a thiol with a carboxylic acid requires a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the removal of water. wikipedia.org A more common and efficient method is the reaction of the thiol with a more reactive acylating agent, such as an acid chloride or an acid anhydride. wikipedia.orgorganic-chemistry.org

Peptide alkyl thioesters, for example, are versatile reagents that can be generated from peptide hydrazides and thiols. nih.gov The process typically involves the conversion of a peptide hydrazide to a peptide acyl azide, which then reacts with a thiol to form the thioester. chemrxiv.org

The formation of a thioacid from a thiol is not a direct transformation. Thioacids are typically synthesized by treating a carboxylic acid with a thionating agent like Lawesson's reagent or by reacting an activated carboxylic acid with a source of hydrosulfide (B80085) anion. nih.gov

Reactions Involving the Hydrazine (B178648) (-NH-NH2) Moiety

The hydrazine group is characterized by its strong nucleophilicity, attributed to the alpha effect, and its basicity. Its most characteristic reaction is condensation with carbonyl compounds. When this compound reacts with an aldehyde or a ketone, the terminal -NH₂ group of the hydrazine moiety acts as the nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form a hydrazone, which contains a C=N-N linkage. This reaction is robust and widely used for the derivatization of carbonyl compounds. researchgate.net

Furthermore, the hydrazine moiety can undergo acylation reactions, similar to amines, to form acyl hydrazides. nih.gov These reactions highlight the utility of the hydrazine group as a nucleophilic handle for conjugation and further functionalization.

| Reactant | Product Class | Characteristic Linkage |

|---|---|---|

| Aldehyde (R'-CHO) | Aldehyde Hydrazone | R-CH=N-NH- |

| Ketone (R'-CO-R'') | Ketone Hydrazone | R'R''C=N-NH- |

Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones)

The primary hydrazine moiety of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction is a cornerstone of hydrazine chemistry, proceeding via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.

While specific studies on this compound are not prevalent in the reviewed literature, the reactivity can be inferred from analogous structures like 3-sulfanylpropionic acid hydrazide. Research on this related compound shows that its condensation with aliphatic aldehydes results in a dynamic equilibrium between the linear hydrazone form and a cyclic 1,3,4-thiadiazepine tautomer. researchgate.net In contrast, reactions with aromatic aldehydes and ketones tend to favor the formation of stable, linear hydrazones, which can exist as various stereoisomers (Z/E) due to restricted rotation around the C=N and C(O)-N bonds. researchgate.net

For this compound, the reaction with an aldehyde or ketone would similarly yield the corresponding hydrazone, (E/Z)-1-(3-mercaptopropyl)-2-alkylidenehydrazine. The thiol group remains as a spectator in this specific transformation unless conditions promote its participation in subsequent reactions.

Table 1: Representative Condensation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acetaldehyde | (E/Z)-1-(3-mercaptopropyl)-2-ethylidenehydrazine |

| This compound | Acetone | 2-(3-mercaptopropyl)-2-isopropylidenehydrazine |

This table illustrates the expected products from the condensation reaction based on the general reactivity of hydrazines.

Formation of Heterocyclic Rings (e.g., Triazoles, Quinoxalines)

The hydrazine functionality is a key building block in the synthesis of various nitrogen-containing heterocycles. Although specific synthetic procedures starting from this compound are not detailed in the available literature, established synthetic routes for triazoles and quinoxalines allow for the prediction of its reactivity.

Triazoles: 1,2,4-Triazole rings can be formed through the cyclization of thiosemicarbazide (B42300) intermediates. This compound could react with an isothiocyanate (R-N=C=S) to form a thiosemicarbazide derivative. Subsequent intramolecular cyclization, typically under basic or acidic conditions, would lead to the formation of a 1,2,4-triazole-3-thiol, bearing the 3-mercaptopropyl substituent on one of the nitrogen atoms.

Quinoxalines: Quinoxaline (B1680401) derivatives are generally synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. While this compound itself does not directly form the quinoxaline core, it can be incorporated as a substituent. For instance, if a quinoxaline core bears a suitable leaving group, nucleophilic substitution by the hydrazine nitrogen of this compound would yield a hydrazinyl-substituted quinoxaline.

Nucleophilic Reactivity of Hydrazines

The nucleophilic character of the hydrazine group is its most prominent chemical feature. The terminal nitrogen atom (-NH₂) possesses a lone pair of electrons, making it a potent nucleophile that readily attacks electron-deficient centers. This reactivity is the basis for the condensation reactions with carbonyls and for its role in forming heterocyclic systems. The nucleophilicity can be influenced by the electronic environment and steric factors, but as a primary, unsubstituted hydrazine, this compound is expected to be a strong nucleophile, comparable to other alkyl hydrazines.

Cooperative and Synergistic Reactivity Between Thiol and Hydrazine Groups

The presence of both a thiol and a hydrazine group on the same three-carbon chain allows for unique reactivity where both groups can participate in a concerted or sequential manner. This cooperative action can lead to specific intramolecular cyclization pathways and endows the molecule with potential as a bifunctional catalyst or ligand.

Intramolecular Cyclization Pathways

Intramolecular reactions can occur if the propane (B168953) chain can adopt a conformation that allows one functional group to attack a reactive center created by the other. For example, the condensation product of this compound with an α,β-unsaturated aldehyde could undergo an intramolecular Michael addition. In this hypothetical pathway, the nucleophilic thiol group could attack the β-carbon of the unsaturated system, leading to the formation of a heterocyclic ring, such as a substituted tetrahydro-1,4-thiazepine. The favorability of such cyclizations depends on the ring size of the transition state and the final product, with 5- and 6-membered rings being generally preferred.

Table 2: Plausible Intramolecular Cyclization

| Starting Material | Reaction Type | Potential Product |

|---|---|---|

| Hydrazone from this compound and Acrolein | Intramolecular Michael Addition | Substituted Tetrahydro-1,4-thiazepine derivative |

This table presents theoretical cyclization pathways based on the bifunctional nature of the molecule.

Bifunctional Catalysis and Ligand Effects

The dual functionality of this compound makes it a candidate for applications in bifunctional catalysis. The hydrazine can act as a basic or nucleophilic catalyst, while the thiol can act as a nucleophile or, in its thiolate form, as a base or ligand. For instance, in a reaction where both an acidic and a basic site are required to activate a substrate, the thiol (as a proton donor) and the hydrazine (as a proton acceptor or nucleophile) could work in concert to facilitate the transformation.

Furthermore, both the sulfur and nitrogen atoms are excellent donors for coordination with metal ions. This allows this compound to act as a bidentate ligand, chelating to a metal center through both the thiol and hydrazine groups. The formation of such stable chelate rings can influence the reactivity and stability of the metal complex, making it a potentially valuable ligand in coordination chemistry and catalysis. The specific coordination mode would depend on the metal ion, the solvent, and the pH of the system.

Derivatives and Functionalization Strategies of 3 Hydrazinylpropane 1 Thiol

Synthesis of Substituted 3-Hydrazinylpropane-1-thiol Derivatives

The synthesis of substituted derivatives of this compound allows for the introduction of various functionalities, leading to compounds with tailored chemical and physical properties. These modifications can be strategically performed at different positions within the molecule.

Modification of the Propane (B168953) Backbone

Modification of the three-carbon propane backbone of this compound offers a route to introduce substituents that can influence the steric and electronic environment of the reactive hydrazine (B178648) and thiol groups. Synthetic strategies to achieve these modifications often involve starting with appropriately substituted C3 synthons. For instance, the synthesis of derivatives with alkyl or aryl groups on the propane chain can be accomplished by utilizing substituted propanol (B110389) or propyl halide precursors in multi-step synthetic sequences.

| Precursor Example | Potential Modification on Propane Backbone | Synthetic Approach |

| 1-Bromo-2-methylpropan-3-ol | Methyl group at C2 | Nucleophilic substitution with a protected hydrazine equivalent, followed by conversion of the hydroxyl group to a thiol. |

| 3-Chloro-1-phenylpropan-1-ol | Phenyl group at C1 | Conversion of the hydroxyl group to a thiol, followed by reaction with hydrazine. |

These approaches, while not extensively documented specifically for this compound, are based on established principles of organic synthesis for creating substituted bifunctional alkanes. The choice of protecting groups for the thiol and hydrazine moieties is critical to prevent unwanted side reactions during the modification of the backbone.

Derivatization at the Hydrazine Nitrogen Atoms

The hydrazine moiety of this compound contains two nitrogen atoms that can be functionalized. The terminal nitrogen is generally more nucleophilic and is the primary site of reaction.

Reaction with Carbonyl Compounds: A common derivatization strategy involves the reaction of the hydrazine group with aldehydes and ketones to form hydrazones. This condensation reaction is typically acid-catalyzed and results in the formation of a stable C=N double bond. thermofisher.comresearchgate.net The resulting hydrazone derivatives can exhibit diverse biological activities and serve as intermediates for further synthetic transformations.

| Carbonyl Compound | Resulting Hydrazone Derivative |

| Benzaldehyde | 3-(2-Benzylidenehydrazinyl)propane-1-thiol |

| Acetone | 3-(2-Isopropylidenehydrazinyl)propane-1-thiol |

| Glyoxylic acid | 2-((2-(3-Mercaptopropyl)hydrazinylidene)acetic acid |

Acylation and Sulfonylation: The nitrogen atoms of the hydrazine can also undergo acylation with acyl chlorides or anhydrides to form hydrazides, or sulfonylation with sulfonyl chlorides to yield sulfonohydrazides. These reactions introduce carbonyl or sulfonyl groups, respectively, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Alkylation: Direct alkylation of the hydrazine group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the nitrogen atoms. The use of bulky alkylating agents or specific reaction conditions can favor mono-alkylation at the terminal nitrogen.

Functionalization at the Thiol Sulfur Atom

The thiol group is a highly versatile functional group that can participate in a variety of chemical transformations, enabling the synthesis of a broad range of sulfur-containing derivatives.

S-Alkylation (Thioether Synthesis): One of the most common reactions of thiols is S-alkylation to form thioethers. researchgate.netnih.gov This is typically achieved through a nucleophilic substitution reaction where the thiolate anion, generated by treating the thiol with a base, attacks an alkyl halide or other electrophilic carbon source. nih.gov This method allows for the introduction of a wide variety of alkyl, aryl, and functionalized groups at the sulfur atom.

| Alkylating Agent | Thioether Product |

| Methyl iodide | 3-(Hydrazinyl)-1-(methylthio)propane |

| Benzyl bromide | 3-(Hydrazinyl)-1-(benzylthio)propane |

| Ethyl bromoacetate | Ethyl 2-((3-hydrazinylpropyl)thio)acetate |

Oxidation to Disulfides: Thiols can be readily oxidized to form disulfides (S-S bond). nih.govorganic-chemistry.orgrsc.org This reaction can be accomplished using a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often in the presence of a base or a metal catalyst. nih.govrsc.org The disulfide bond is a key structural feature in many biological molecules and can be reversible, cleaving back to the thiol under reducing conditions. The oxidation of two molecules of this compound would yield bis(3-hydrazinylpropyl) disulfide.

Thiol-Ene and Thiol-Yne Reactions: The thiol group can participate in "click" chemistry reactions, such as the thiol-ene and thiol-yne reactions. nih.govillinois.edu These reactions involve the radical or base-catalyzed addition of the S-H bond across a carbon-carbon double or triple bond, respectively. These reactions are highly efficient, proceed under mild conditions, and are tolerant of a wide range of functional groups, making them powerful tools for conjugation and material synthesis.

Incorporation of this compound into Polymeric Systems

The dual functionality of this compound makes it an attractive monomer or functionalizing agent for the modification and synthesis of polymers. Its incorporation can introduce reactive sites for crosslinking, grafting, or further functionalization of the polymer chains.

Grafting-Through Approaches for Polymer Functionalization

In a "grafting-through" (or macromonomer) approach, this compound can be first converted into a polymerizable monomer. mdpi.com This is typically achieved by reacting either the hydrazine or the thiol group with a molecule containing a polymerizable moiety, such as a vinyl or acryloyl group. The resulting macromonomer can then be copolymerized with other monomers to introduce the this compound unit as a side chain along the polymer backbone. frontiersin.org

For example, the hydrazine group could be reacted with methacryloyl chloride to form a hydrazide-containing methacrylate (B99206) monomer. Subsequent polymerization would yield a polymer with pendant 3-mercaptopropyl groups. This strategy allows for precise control over the density of the functional side chains by adjusting the monomer feed ratio.

| Polymerizable Group | Resulting Macromonomer | Polymerization Method |

| Methacryloyl | N'-(3-mercaptopropyl)methacrylohydrazide | Free radical polymerization |

| Vinylbenzyl | 1-(3-Mercaptopropyl)-2-(4-vinylbenzyl)hydrazine | Various polymerization techniques |

Thiol-based Crosslinking in Polymer Networks

The thiol group of this compound can be utilized as a crosslinking point in the formation of polymer networks. researchgate.netnih.govresearchgate.net Thiol-based crosslinking chemistries are often favored for their efficiency and biocompatibility.

Thiol-Ene Crosslinking: A common method for forming crosslinked networks is through the thiol-ene reaction. nih.gov In this approach, a polymer with pendant alkene (ene) groups is mixed with a dithiol or polythiol crosslinker. In the context of this compound, it could potentially be used to crosslink polymers containing ene functionalities. The reaction is typically initiated by radicals generated photochemically or thermally. nih.gov This method allows for the formation of hydrogels and other crosslinked materials with tunable properties. mdpi.com

Disulfide Bond Formation: Crosslinking can also be achieved through the oxidative coupling of thiol groups to form disulfide bonds. A polymer bearing pendant this compound units can be crosslinked by oxidation, forming a network held together by reversible disulfide linkages. This type of crosslinking is particularly interesting for biomedical applications, as the disulfide bonds can be cleaved in a reducing environment, such as that found inside cells.

Chain Transfer Agent in Polymerization: Thiols are well-known chain transfer agents in free-radical polymerization. rubbernews.comresearchgate.netnih.gov The presence of the thiol group in this compound allows it to control the molecular weight of polymers during their synthesis. sigmaaldrich.com In this process, the growing polymer radical abstracts the hydrogen atom from the thiol, terminating that polymer chain and creating a thiyl radical which can then initiate a new polymer chain. This can be a useful strategy for producing polymers with controlled molecular weights and end-functionalized with the 3-hydrazinylpropyl group.

Dendrimer Functionalization with Masked Thiol Groups

Dendrimers are highly branched, well-defined macromolecules with a central core. Functionalizing the periphery of dendrimers with thiol groups can impart useful properties, but the high reactivity of free thiols presents challenges, such as premature oxidation to disulfides, which can lead to uncontrolled crosslinking. mdpi.com To overcome this, a common strategy involves the use of "masked" or protected thiol groups.

This approach utilizes a protecting group that renders the thiol inert during the synthesis and purification of the dendrimer. The protecting group can then be removed under specific conditions (e.g., exposure to UV light or a chemical trigger) to reveal the active thiol functionality precisely when needed. mdpi.com This spatio-temporal control is crucial for applications requiring patterned surfaces or on-demand reactivity.

A prominent example of a photolabile protecting group is the 2-nitrobenzyl group. mdpi.com A derivative of this compound could be synthesized where the thiol is protected with such a group. This "caged" thiol could then be attached to the surface of a dendrimer, for instance, by reacting its hydrazinyl group with aldehyde or ketone functionalities on the dendrimer's periphery. Subsequent irradiation with UV light would cleave the protecting group, exposing the thiol for further reactions, such as nanoparticle attachment or surface immobilization. mdpi.comnih.gov The use of masked thiols ensures the integrity of the polymer and prevents undesirable side reactions during synthesis and handling. mdpi.com

Table 1: Common Protecting Groups for Thiols and Their Deprotection Conditions

| Protecting Group | Chemical Structure | Deprotection Conditions | Key Features |

| 2-Nitrobenzyl | C₇H₇NO₂ | UV light (e.g., 365 nm) | Allows for high spatio-temporal control; mild cleavage. mdpi.com |

| Trityl (Trt) | (C₆H₅)₃C- | Mild acid (e.g., TFA) and a silane (B1218182) scavenger. nih.gov | Bulky group providing good steric protection; widely used in peptide synthesis. |

| Acetamidomethyl (Acm) | -CH₂NHCOCH₃ | Mercury(II) or Silver(I) salts, Iodine. | Stable to acidic and basic conditions; orthogonal to many other protecting groups. |

| tert-Butyldisulfanyl (t-BuS-) | (CH₃)₃C-S- | Reducing agents (e.g., phosphines). | Forms a disulfide bond that is readily cleaved. |

Surface Modification and Immobilization Strategies

The thiol group of this compound is an excellent anchor for modifying and functionalizing a wide array of material surfaces. This capability is fundamental to creating advanced materials for catalysis, sensing, and biomedical applications.

Thiol-Functionalization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable porosity make them promising for various applications. The properties of MOFs can be further enhanced by post-synthetic modification (PSM), a strategy that introduces new functional groups into a pre-existing MOF structure. nih.gov

One effective PSM technique involves grafting thiol-containing molecules onto coordinatively unsaturated metal centers within the MOF. nih.govosti.gov For example, the well-known copper-based MOF, HKUST-1 ([Cu₃(BTC)₂(H₂O)₃]n), has open copper sites that can coordinate with the thiol group of a molecule like this compound. nih.govresearchgate.net This process is typically carried out by suspending the dehydrated MOF in a non-coordinating solvent and then adding the thiol-containing compound. chemsoon.com

The introduction of thiol groups can dramatically alter the MOF's properties. Notably, thiol-functionalized MOFs exhibit a significantly enhanced affinity and capacity for adsorbing heavy metal ions, such as mercury (Hg²⁺), from water. nih.govosti.gov The soft sulfur atom of the thiol group has a strong affinity for soft metal ions like mercury, leading to highly effective and selective removal. chemsoon.com The unfunctionalized MOF often shows negligible adsorption under the same conditions. nih.govosti.gov

Table 2: Comparison of Unfunctionalized and Thiol-Functionalized HKUST-1 for Hg²⁺ Adsorption

| Material | Functional Group | Hg²⁺ Adsorption Capacity (mg/g) | Adsorption Affinity (K_d) (mL/g) | Reference |

| HKUST-1 | None | No adsorption observed | - | nih.govosti.gov |

| Thiol-Functionalized HKUST-1 | -SH | 714.29 | 4.73 x 10⁵ | nih.govosti.gov |

Covalent Attachment to Material Surfaces

Beyond MOFs, this compound can be covalently attached to a variety of material surfaces to impart specific functionalities. "Click chemistry" reactions, which are rapid, efficient, and highly specific, are particularly well-suited for this purpose.

The thiol-ene reaction is a prime example, involving the radical-mediated addition of a thiol group across a carbon-carbon double bond (an alkene or "ene"). rug.nlrug.nl A surface functionalized with vinyl or allyl groups can be readily modified by reacting it with this compound, often initiated by UV light. rsc.org This method allows for the creation of stable, covalently bound layers on polymers, silicon wafers, and other substrates. rug.nlrug.nl

Another versatile strategy involves the reaction of thiols with maleimide (B117702) groups. mdpi.com This is a highly efficient Michael addition reaction that proceeds rapidly under mild conditions without the need for a catalyst. Surfaces functionalized with maleimides can be used to immobilize thiol-containing molecules, including peptides and proteins, for biomedical applications. mdpi.com The hydrazinyl end of an immobilized this compound molecule would then be available for further conjugation, for example, to orient antibodies or enzymes on a biosensor surface.

Table 3: Overview of Covalent Attachment Strategies for Thiols

| Reaction Type | Reactive Groups | Initiator/Catalyst | Bond Formed | Key Advantages |

| Thiol-ene | Thiol + Alkene | UV light or radical initiator | Thioether | High efficiency, orthogonal to many other functional groups. rug.nlnih.gov |

| Thiol-Michael Addition | Thiol + Maleimide | Base or nucleophile (often proceeds without) | Thioether | Fast, catalyst-free, proceeds in aqueous conditions. mdpi.commdpi.com |

| Thiol-epoxy | Thiol + Epoxide | Base (e.g., LiOH) | β-hydroxy thioether | High yield, useful for polymer and dendrimer synthesis. researchgate.net |

| Thiol-isocyanate | Thiol + Isocyanate | None | Thiocarbamate | Efficient reaction, forms stable linkages. |

Self-Assembled Monolayer (SAM) Formation

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously upon the immersion of a suitable substrate into a solution of an active organic molecule. uh.edusigmaaldrich.com Alkanethiols, such as this compound, readily form robust and well-organized SAMs on the surfaces of noble metals like gold, silver, and copper. uh.edu

The formation of a SAM is driven by the strong, specific chemical affinity between the sulfur atom of the thiol headgroup and the metal substrate, which leads to chemisorption. uh.edu Following this initial adsorption, the hydrocarbon chains of the molecules organize themselves through van der Waals interactions to form a densely packed, quasi-crystalline layer. uh.edu This process is self-limiting, resulting in a film that is precisely one molecule thick.

The properties of the SAM-coated surface are determined by the terminal functional group of the alkanethiol. In the case of this compound, the surface would be decorated with reactive hydrazinyl groups. This functionalized surface could then be used for the subsequent immobilization of biomolecules, the construction of multilayered sensor architectures, or to alter surface properties like wettability and adhesion. High-quality SAMs are typically formed by immersing a clean gold substrate in a dilute (e.g., millimolar) ethanolic solution of the thiol for an extended period (24-48 hours) in a clean, controlled environment to ensure a highly ordered film. sigmaaldrich.comsigmaaldrich.com

Table 4: Key Parameters for High-Quality SAM Formation with Alkanethiols

| Parameter | Recommendation | Rationale |

| Substrate | Clean, smooth noble metal (e.g., Au, Ag) | Ensures strong chemisorption and ordered packing. uh.edu |

| Solvent | High-purity ethanol (B145695) | Good solubility for most alkanethiols and does not interfere with assembly. sigmaaldrich.com |

| Thiol Concentration | 1-10 mM | Balances rapid initial adsorption with slow organization for better ordering. uh.edu |

| Immersion Time | 24 - 48 hours | Allows sufficient time for molecular rearrangement and defect annealing. sigmaaldrich.com |

| Environment | Clean, low-oxygen, sealed container | Prevents contamination and oxidative side reactions. sigmaaldrich.com |

Coordination Chemistry and Metal Complexation of 3 Hydrazinylpropane 1 Thiol

Ligand Properties of 3-Hydrazinylpropane-1-thiol

The coordination behavior of this compound is dictated by the interplay of its thiol and hydrazine (B178648) moieties. The presence of both a soft sulfur donor and a harder nitrogen donor allows for versatile binding to a range of metal ions.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. wikipedia.org this compound can theoretically act as a monodentate or a bidentate ligand.

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur atom of the thiol group or one of the nitrogen atoms of the hydrazine group. The choice of the coordinating atom will largely depend on the nature of the metal ion, following the principles of Hard and Soft Acid-Base (HSAB) theory. Soft metal ions like Ag(I) and Hg(II) would favor coordination with the soft thiol group, while harder metal ions might preferentially bind to the harder nitrogen of the hydrazine group.

Bidentate Coordination and Chelation: The propyl chain connecting the thiol and hydrazine groups allows for the formation of a stable six-membered chelate ring upon coordination to a single metal center through both the sulfur and a nitrogen atom. This chelation is a key feature of such bifunctional ligands. The hydrazine group itself can coordinate in a terminal fashion or act as a bridging ligand between two metal centers. kombyonyx.com The lone pair of electrons on each nitrogen atom allows for these different coordination modes. chemistnotes.com

The table below summarizes the potential binding modes of this compound.

| Binding Mode | Coordinated Atoms | Description |

| Monodentate (Thiol) | Sulfur | Coordination occurs solely through the deprotonated thiol (thiolate) group. |

| Monodentate (Hydrazine) | Nitrogen | Coordination occurs through one of the nitrogen atoms of the hydrazine group. |

| Bidentate (Chelating) | Sulfur and Nitrogen | The ligand forms a stable six-membered ring by coordinating through both the thiolate and a hydrazine nitrogen atom to the same metal center. |

| Bidentate (Bridging) | Nitrogen-Nitrogen or Sulfur-Nitrogen | The ligand links two different metal centers, for instance, with the two nitrogen atoms of the hydrazine group or with the sulfur and a nitrogen atom coordinating to different metals. |

The formation of a chelate ring by a polydentate ligand generally leads to a significant increase in the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. wikipedia.org This phenomenon is known as the chelate effect and is primarily driven by an increase in entropy. For this compound, bidentate chelation is expected to result in complexes with high stability constants.

Upon coordination to a metal ion, the thiol group of this compound typically deprotonates to form a thiolate (-S⁻) ligand. Thiolates are classified as soft Lewis bases and therefore form strong covalent bonds with soft Lewis acidic metal centers. wikipedia.org The thiolate-metal bond is a significant feature in many biological systems, such as in the active sites of metalloenzymes where cysteine residues coordinate to metal ions.

The sulfur atom in a thiolate ligand can act as a terminal ligand, binding to a single metal ion, or as a bridging ligand, connecting two or more metal centers. This bridging capability can lead to the formation of polynuclear complexes. From a structural perspective, the thiolate ligand is a π-donor, which can influence the electronic properties of the metal complex. wikipedia.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through various standard methods in coordination chemistry. The choice of solvent, temperature, and stoichiometry of the reactants plays a crucial role in determining the structure and composition of the final product.

Given the affinity of copper(II) and iron(III) for both sulfur and nitrogen donor ligands, this compound is expected to form stable complexes with these metal ions.

Copper(II) Complexes: The synthesis of copper(II) complexes can typically be achieved by reacting a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297), with the ligand in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.govresearchgate.net The reaction often proceeds at room temperature or with gentle heating. Depending on the reaction conditions and the molar ratio of metal to ligand, mononuclear or polynuclear complexes can be formed. In many cases, the thiol group will be deprotonated, and the ligand will act as a bidentate N,S-donor, forming a chelate with the copper(II) center. The resulting complexes are often colored due to d-d electronic transitions.

Iron(III) Complexes: Iron(III) complexes can be synthesized by reacting an iron(III) salt, such as iron(III) chloride, with the ligand. researchgate.net The reaction may require the presence of a weak base to facilitate the deprotonation of the thiol group. Iron(III) has a strong tendency to form octahedral complexes, and with a bidentate ligand like this compound, complexes with a 1:2 or 1:3 metal-to-ligand ratio could be anticipated, depending on the coordination of other ancillary ligands. The synthesis of iron-thiolate complexes can sometimes be complicated by redox reactions, as thiols can reduce Fe(III) to Fe(II). wikipedia.org

The characterization of these complexes would typically involve techniques such as elemental analysis, infrared (IR) spectroscopy to observe changes in the S-H and N-H stretching frequencies upon coordination, UV-visible spectroscopy to study the electronic transitions, and magnetic susceptibility measurements to determine the spin state of the metal ion. Single-crystal X-ray diffraction would provide definitive structural information.

This compound is also expected to form complexes with a variety of other d-block transition metals. The synthetic strategies would be similar to those for copper(II) and iron(III), involving the reaction of a metal salt with the ligand.

The table below outlines the expected coordination behavior and potential geometries for complexes with other d-block metals.

| Metal Ion | Expected Coordination Number | Common Geometries | Notes on Reactivity |

| Nickel(II) | 4, 6 | Square planar, Octahedral | Can form both low-spin square planar and high-spin octahedral complexes depending on the ligand field strength. |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Readily forms complexes; can be sensitive to air oxidation to Co(III) in the presence of certain ligands. |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | As a d¹⁰ ion, it forms colorless, diamagnetic complexes. Tetrahedral geometry is common. |

| Cadmium(II) | 4, 6 | Tetrahedral, Octahedral | Similar to Zinc(II) but with a larger ionic radius. |

| Rhenium(V) | 5, 6 | Square pyramidal, Octahedral | Forms stable oxo-rhenium(V) complexes with N,S-donor ligands. acs.org |

| Technetium(V) | 5, 6 | Square pyramidal, Octahedral | Similar to Rhenium(V), forms stable oxo-technetium(V) cores. acs.org |

The synthesis of these complexes would typically involve the reaction of the corresponding metal halide or acetate salt with the ligand in an appropriate solvent. Characterization would employ a suite of spectroscopic and analytical techniques to elucidate the structure and properties of the resulting coordination compounds.

Scientific Literature Lacks Data on Coordination Chemistry and Catalysis of this compound

Despite a thorough search of available scientific literature, no specific research findings or data could be located for the chemical compound this compound concerning its coordination chemistry, the formation of polynuclear and multidimensional metal-thiolate architectures, or its involvement in metal-ligand cooperation for catalytic applications such as dihydrogen activation and transfer hydrogenation.

The requested article, which was to be structured around detailed research findings on this specific compound, cannot be generated due to the absence of relevant studies in the public domain. General principles of coordination chemistry and catalysis involving thiol and hydrazinyl groups are well-established for other related compounds, but a direct application of this knowledge to the uniquely functionalized this compound would be speculative and not based on the required scientifically accurate and specific research findings.

Further investigation into the synthesis and reactivity of this compound would be necessary to provide the information sought. Without foundational research on its complexes and their properties, a detailed and accurate article on its specific role in the requested areas of coordination chemistry and catalysis remains unachievable.

Applications of 3 Hydrazinylpropane 1 Thiol in Chemical Sciences Non Clinical Focus

Reagent in Organic Synthesis

Precursor for Thioether and Disulfide Formation

No specific research data is available for 3-Hydrazinylpropane-1-thiol in the formation of thioethers and disulfides.

Building Block for Heterocyclic Compounds

There are no specific studies documenting the use of this compound as a building block for heterocyclic compounds.

Reagent in Polymerization Processes

Specific examples of this compound being used as a reagent in polymerization processes have not been reported in the scientific literature.

Materials Science Applications

Development of Cross-linked Polymer Networks

There is no available research on the application of this compound in the development of cross-linked polymer networks.

Functional Hydrogels and Bioinks

The use of this compound in the formulation of functional hydrogels and bioinks has not been documented in published studies.

Surface Patterning and Modification

The thiol group of this compound serves as a robust anchor for the immobilization of the molecule onto various surfaces, particularly noble metals like gold, silver, and copper, as well as semiconductors such as GaAs and InP. uh.edu This self-assembly process is a cornerstone of surface modification, enabling the creation of functionalized surfaces with tailored properties. The hydrazinyl group, in turn, provides a reactive handle for the subsequent attachment of other molecules or for directing specific interactions at the surface.

One of the primary strategies for surface patterning involves photolithography, where light is used to create a desired pattern of reactive functional groups on a surface. nih.gov While direct use of this compound in photolithography is not extensively documented, the principles of thiol-based surface chemistry suggest its applicability. For instance, a surface could be selectively activated with light to expose thiol-reactive sites, to which this compound could then bind. The terminal hydrazinyl groups would then form a patterned surface ready for further chemical elaboration.

The "thiol-ene" and "thiol-yne" click chemistry reactions represent another powerful avenue for surface modification. levkingroup.comresearchgate.netrsc.org These reactions involve the rapid and efficient coupling of a thiol with an alkene or alkyne, respectively, often initiated by UV light. levkingroup.com this compound can be employed in such reactions to introduce hydrazinyl functionalities onto surfaces bearing double or triple bonds. This approach allows for the creation of patterned surfaces with high spatial control. researchgate.net The ability to perform these reactions in various solvents, including water, enhances their versatility and compatibility with biomolecules. levkingroup.com

The modification of polymer surfaces and nanoparticles with thiols is another significant application. mdpi.comcore.ac.uk For example, 3-(mercaptopropyl)trimethoxysilane is commonly used to introduce thiol groups onto silica (B1680970) and other oxide surfaces, which can then be used to initiate thiol-ene polymerizations. nih.govresearchgate.net Analogously, this compound could be used to functionalize surfaces, with the thiol group binding to the surface and the hydrazinyl group providing a point of attachment for polymers or other functional molecules.

Table 1: Overview of Thiol-Based Surface Patterning and Modification Techniques

| Technique | Description | Potential Role of this compound | Key Advantages |

| Self-Assembled Monolayers (SAMs) | Spontaneous formation of an ordered molecular layer on a substrate. uh.edu | The thiol group acts as an anchor to the surface, while the hydrazinyl group provides surface functionality. | Simple, versatile, allows for precise control over surface properties. |

| Photolithography | Use of light to create patterns of reactive groups on a surface. nih.gov | Can be attached to photogenerated thiol-reactive sites to create patterned hydrazinyl functionalities. | High spatial resolution, enables complex patterns. |

| Thiol-Ene/Thiol-Yne Chemistry | "Click" reaction between a thiol and an alkene/alkyne, often UV-initiated. levkingroup.comresearchgate.net | Covalent attachment to surfaces containing double or triple bonds, introducing hydrazinyl groups. | High efficiency, rapid reaction, can be spatially controlled. researchgate.net |

| Polymer Grafting | Attachment of polymer chains to a surface. nih.gov | The hydrazinyl group can act as an initiator or an attachment point for polymer chains. | Tailorable surface properties (e.g., wettability, biocompatibility). |

Analytical Chemistry Applications

The dual functionality of this compound makes it a promising candidate for the development of novel analytical tools, including spectroscopic probes and reagents for detection and quantification.

Phosphorogenic sensors are molecules that exhibit a significant increase in phosphorescence intensity upon binding to a specific analyte. This "turn-on" response is highly desirable for sensitive detection. The development of such probes often involves the use of transition metal complexes, such as those of iridium(III). nih.gov

While there are no specific reports on the use of this compound in phosphorogenic sensors, its structure suggests potential applications. The thiol group can act as a ligand to coordinate with a metal center, while the hydrazinyl group can serve as a recognition site for an analyte. For example, a cyclometalated iridium(III) complex featuring a thioester moiety has been shown to act as a phosphorogenic probe for N-terminal cysteine-containing biomolecules. nih.gov The reaction with the aminothiol (B82208) leads to a change in the coordination sphere of the iridium center, resulting in a significant enhancement of its phosphorescence. A similar strategy could be envisioned for this compound, where the hydrazinyl group could react with an analyte, triggering a change in the photophysical properties of a metal complex to which the thiol group is coordinated.

The quantification of thiols is crucial in many biological and chemical systems. nih.gov Common methods involve the use of chromogenic or fluorogenic reagents that react specifically with the thiol group. nih.gov For instance, Ellman's reagent (DTNB) reacts with thiols to produce a colored product that can be quantified spectrophotometrically. nih.gov

This compound, with its free thiol group, can be detected and quantified using these established methods. More interestingly, the presence of the hydrazinyl group allows for its use as a derivatizing agent in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The hydrazinyl group can react with aldehydes and ketones to form stable hydrazones. This reaction can be exploited to "tag" carbonyl-containing analytes with a thiol group, which can then be detected using thiol-specific methods.

Conversely, the thiol group can be used to attach a reporter molecule (e.g., a fluorophore or a redox-active label) to the this compound scaffold. The resulting functionalized molecule can then be used as a reagent to detect and quantify analytes that react with the hydrazinyl group, such as aldehydes and ketones. This approach would be particularly useful in biological systems where carbonyl stress is a significant factor.

Table 2: Potential Analytical Applications of this compound

| Application Area | Proposed Mechanism of Action | Potential Analytes | Detection Method |

| Phosphorogenic Sensors | The hydrazinyl group binds to the analyte, causing a conformational change that enhances the phosphorescence of a coordinated metal complex. | Metal ions, specific organic molecules | Phosphorescence Spectroscopy |

| Derivatizing Agent in Chromatography | The hydrazinyl group reacts with carbonyl compounds, introducing a thiol tag for selective detection. | Aldehydes, Ketones | HPLC with electrochemical or fluorescence detection (after thiol labeling) |

| Reagent for Spectrophotometry | A chromophore is attached to the thiol group. The hydrazinyl group reacts with the analyte, leading to a change in the absorption spectrum. | Carbonyl compounds | UV-Vis Spectrophotometry |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the organization of molecules into well-defined, functional structures. rsc.org Self-assembly is a key process in this field, where molecules spontaneously form ordered aggregates. uh.edu The thiol group of this compound makes it an excellent candidate for forming self-assembled monolayers (SAMs) on various substrates. uh.edusemanticscholar.org

The formation of SAMs is driven by the strong affinity of the thiol headgroup for the substrate, while van der Waals interactions between the propane (B168953) chains contribute to the ordering of the monolayer. uh.edu The terminal hydrazinyl groups would then be exposed at the surface of the SAM, creating a new interface with specific chemical properties.

These hydrazinyl-terminated SAMs could serve as platforms for the construction of more complex supramolecular assemblies. For example, they could be used to direct the assembly of molecules that can form hydrogen bonds with the hydrazinyl group. This could lead to the formation of multilayered structures with potential applications in areas such as sensing and catalysis.

Furthermore, the hydrazinyl group can participate in dynamic covalent chemistry, forming hydrazones with aldehydes and ketones. This reversible bond formation can be used to create responsive supramolecular systems, where the assembly and disassembly of the structure can be controlled by changing the chemical environment (e.g., pH or the presence of a competitive aldehyde/ketone).

The ability of thiols to form intermolecular hydrogen bonds, although weaker than classical hydrogen bonds, can also play a role in the self-assembly process. rsc.org These weak yet directional interactions can influence the packing and stability of the resulting supramolecular structures. rsc.org

Spectroscopic and Computational Characterization of 3 Hydrazinylpropane 1 Thiol and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

The stretching vibrations of the S-H and N-H bonds are particularly informative as they appear in distinct regions of the vibrational spectrum.

The N-H stretching vibrations of the hydrazine (B178648) group are more complex due to the presence of both symmetric and asymmetric stretching modes of the -NH2 group, as well as the stretching of the N-H bond in the substituted part of the hydrazine. Typically, primary amines and hydrazines exhibit two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region. The higher frequency band is attributed to the asymmetric stretching mode, while the lower frequency band corresponds to the symmetric stretching mode. The N-H stretching of the secondary amine portion of the hydrazine would also fall within this region. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. nih.gov

Table 1: Characteristic Vibrational Frequencies for 3-Hydrazinylpropane-1-thiol

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak to Medium | Medium to Strong |

| Hydrazine (-NH2) | Asymmetric N-H Stretch | 3300 - 3400 | Medium | Medium |

| Hydrazine (-NH2) | Symmetric N-H Stretch | 3200 - 3300 | Medium | Medium |

| Hydrazine (-NH-) | N-H Stretch | ~3200 - 3350 | Medium | Medium |

Vibrational spectroscopy is a powerful tool for identifying modifications to the thiol and hydrazine functional groups. For instance, oxidation of the thiol group to a disulfide (S-S) would lead to the disappearance of the S-H stretching band and the appearance of a new, albeit often weak, S-S stretching band in the Raman spectrum, typically in the 400-500 cm⁻¹ region.

Derivatization of the hydrazine group, such as through acylation or the formation of a hydrazone, would result in significant changes in the N-H stretching region. For example, the formation of an amide-like linkage would shift the N-H stretching frequency and introduce a strong carbonyl (C=O) stretching band around 1650 cm⁻¹. The N-H bending vibrations, typically observed in the 1590-1650 cm⁻¹ region for the -NH2 group, would also be altered upon modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). It is an indispensable tool for confirming the carbon skeleton and the placement of functional groups in this compound.

The -SH proton typically appears as a broad singlet in the range of 1.0-2.0 ppm. Its chemical shift and multiplicity can be highly variable due to factors like concentration, solvent, and hydrogen bonding.

The -NH and -NH2 protons of the hydrazine group would also likely appear as broad signals, typically in the range of 3.0-5.0 ppm, although this can vary significantly. The protons on the nitrogen atoms can undergo chemical exchange, which often leads to broadened signals and a lack of observable coupling to adjacent protons.

The protons of the propyl chain would exhibit characteristic multiplets. The protons on the carbon adjacent to the thiol group (C1) would be expected to resonate at a higher field (lower ppm) than the protons on the carbon adjacent to the more electronegative hydrazine group (C3).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| HS-CH ₂- | ~2.5 - 2.8 | Triplet |

| -CH₂-CH ₂-CH₂- | ~1.7 - 2.0 | Quintet |

| -CH₂-NH - | Broad | Singlet |

| -NH-NH ₂ | Broad | Singlet |

| -CH ₂-NH- | ~2.9 - 3.2 | Triplet |

| H S- | ~1.0 - 2.0 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically distinct carbon atom gives rise to a separate signal. The chemical shifts are influenced by the nature of the attached functional groups.

The carbon atom bonded to the thiol group (C1) would be expected to have the lowest chemical shift among the propyl chain carbons, typically in the range of 20-30 ppm.

The central carbon atom (C2) would resonate at a slightly higher chemical shift.

The carbon atom bonded to the hydrazine group (C3) would experience the greatest deshielding effect due to the electronegativity of the nitrogen atoms and would therefore have the highest chemical shift of the three propyl carbons, likely in the range of 40-50 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| HS-C H₂- | ~20 - 30 |

| -CH₂-C H₂-CH₂- | ~25 - 35 |

| -C H₂-NH- | ~40 - 50 |

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure of this compound and its derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, this would show correlations between the protons on C1 and C2, and between the protons on C2 and C3, confirming the connectivity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the propyl chain to their corresponding carbon signals, confirming the assignments made in the 1D spectra.

By employing a combination of these spectroscopic methods, a comprehensive and detailed structural characterization of this compound and its derivatives can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel or synthesized compound like this compound, it would be a critical tool for confirming its molecular weight and elucidating its structure.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₃H₁₀N₂S), the theoretical exact mass would be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Sulfur-32). An experimental HRMS measurement would then be compared to this theoretical value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the correct molecular formula.

Table 7.3.1: Theoretical Isotopic Masses for Molecular Formula Determination of this compound

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ³²S | 31.972071 |

| C₃H₁₀N₂S | 106.05646 |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, key fragmentation pathways would be anticipated. For instance, cleavage of the C-C bonds in the propane (B168953) chain, loss of the thiol group (-SH), or fragmentation of the hydrazinyl group (-NHNH₂) would produce specific fragment ions. Analysis of the mass-to-charge ratios of these fragments would allow for the reconstruction of the molecule's structure, confirming the connectivity of the atoms.

Table 7.3.2: Plausible Mass Spectrometry Fragments of this compound

| Fragment Structure | Fragment Name | Theoretical m/z |

| [CH₂CH₂CH₂SH]⁺ | Propanethiol cation | 76.03 |

| [NH₂NHCH₂CH₂]⁺ | 2-Hydrazinylethyl cation | 59.08 |

| [CH₂SH]⁺ | Methanethiol cation | 47.01 |

| [NH₂NH]⁺ | Hydrazine cation | 32.04 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and can be used to identify the presence of chromophores (light-absorbing groups).

Electronic Transitions and Chromophore Analysis

The this compound molecule contains saturated alkyl chains and functional groups with non-bonding electrons (the nitrogen and sulfur atoms). The primary electronic transitions expected would be n → σ* transitions. These transitions involve the excitation of a non-bonding electron (from the lone pairs on N or S) to an anti-bonding sigma orbital. Such transitions are typically of high energy and would result in absorption in the far UV region, likely below 220 nm. The molecule lacks extensive conjugation or aromatic rings, which are typical chromophores that absorb in the near UV-Vis range (200-800 nm).

Table 7.4.1: Expected Electronic Transitions for this compound

| Functional Group | Chromophore Type | Expected Transition | Approximate λmax (nm) |

| C-S (Thiol) | Saturated with lone pairs | n → σ | < 200 |

| C-N (Hydrazine) | Saturated with lone pairs | n → σ | < 200 |

| C-C, C-H | Saturated | σ → σ* | < 180 |

Monitoring Reaction Progress

UV-Vis spectroscopy can be a valuable tool for monitoring the progress of chemical reactions if either the reactants or the products have a distinct absorption in the UV-Vis range. For example, if this compound were to react with a compound containing a chromophore (e.g., an α,β-unsaturated carbonyl), the disappearance of the reactant's absorbance or the appearance of the product's absorbance could be monitored over time to determine the reaction kinetics.

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Solid-State Structures

Single Crystal X-ray Diffraction (SCXD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, SCXD would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the thiol (-SH) and hydrazine (-NHNH2) groups, which govern the crystal packing.

A hypothetical table of crystallographic data, as would be obtained from an SCXD experiment, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 531.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.345 |

| Hydrogen Bonds | N-H···S, N-H···N |

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and determine material properties of bulk samples. libretexts.orgwikipedia.org A PXRD pattern serves as a unique "fingerprint" for a crystalline solid. acs.org For this compound, PXRD would be employed to characterize the bulk powder, confirm the identity of the synthesized material by comparing its pattern to a calculated one (from SCXD data), and identify any crystalline impurities. acs.org

The technique is also crucial for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct physical properties, and PXRD is the primary tool for their identification and quantification. The diffraction pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). libretexts.org

Below is an example of a data table representing characteristic peaks that might be observed in a PXRD pattern for this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 60 |

| 25.2 | 3.53 | 75 |

| 31.5 | 2.84 | 40 |

Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For a molecule like this compound, EPR would not be directly applicable to the ground-state molecule, which is diamagnetic. However, it becomes an invaluable tool for studying radical species derived from it.